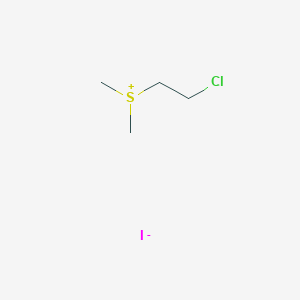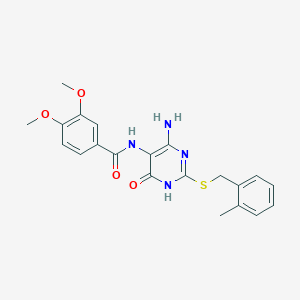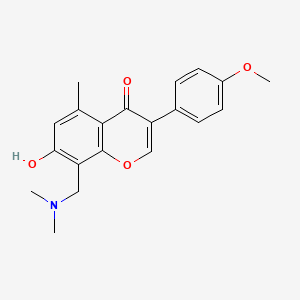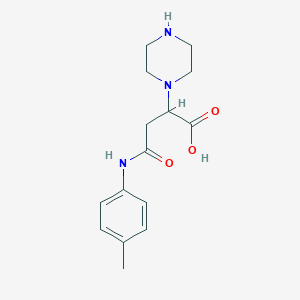![molecular formula C14H19FN2O3 B2657268 tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate CAS No. 1354968-23-2](/img/structure/B2657268.png)
tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate” is a chemical compound with the molecular formula C11H14FNO2 . It has an average mass of 211.233 Da and a monoisotopic mass of 211.100861 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of di-tert-butyldicarbonate with 2-fluoroaniline in tetrahydrofuran at room temperature . The reaction mixture is heated to reflux for 6 hours, then cooled, concentrated, and dissolved in pentane . It is then washed with 5% citric acid, 1 M potassium bisulfate, water, and 20% potassium hydroxide, and then brine . The mixture is dried over magnesium sulfate and concentrated to give the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and a 2-fluorophenyl group (C6H4F) via an amide linkage . The presence of these functional groups contributes to the compound’s reactivity and physical properties.Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 230.1±23.0 °C at 760 mmHg, and a flash point of 92.9±22.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . Its polar surface area is 38 Å2, and it has a molar refractivity of 56.1±0.3 cm3 .科学的研究の応用
Synthesis and Chemical Properties
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291), highlights the significance of tert-butyl carbamates in medicinal chemistry. A rapid synthesis method for this compound with a high yield of 81% was established, demonstrating its practicality in organic synthesis and pharmaceutical applications (Bingbing Zhao et al., 2017).
Organic Synthesis Techniques
Tert-butyl hydroperoxide (TBHP) promotes the sequential carboxamidation and aromatisation of isonitriles with formamides, indicating the reactivity of tert-butyl carbamates in complex organic reactions. This process tolerates various functional groups, showcasing the versatility of tert-butyl carbamates in organic synthesis (Xiaomei Feng et al., 2014).
Advanced Material Development
A study on the synthesis of aromatic polyamides using derivatives of tert-butyl carbamates underlines their potential in material science. These polyamides, with high thermal stability and solubility in polar solvents, suggest the use of tert-butyl carbamates in developing advanced materials (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Pharmaceutical and Medicinal Chemistry
The role of tert-butyl carbamates in pharmaceutical chemistry is further emphasized in the development of N-(Boc)hydroxylamines, serving as building blocks in drug synthesis. These compounds, derived from tert-butyl carbamates, highlight their critical role in the creation of new medicinal compounds (Xavier Guinchard et al., 2005).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
tert-butyl N-[2-[(2-fluorobenzoyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSHFMYSHLPZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzaldehyde, 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B2657194.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2657196.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2657203.png)
![3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2657204.png)

![(E)-2-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2657207.png)
![4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2657208.png)
